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Compound of Interest

Compound Name: 3-Furoic acid

cat. No.: B149116

An In-depth Technical Guide to the *H and 3C NMR Chemical Shifts of 3-Furoic Acid

This technical guide provides a comprehensive overview of the proton (*H) and carbon-13 (33C)
Nuclear Magnetic Resonance (NMR) chemical shifts for 3-furoic acid. It is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic
molecules. This document presents experimental data, detailed protocols for spectral
acquisition, and logical workflows to aid in the interpretation of NMR spectra.

Introduction to 3-Furoic Acid

3-Furoic acid, also known as furan-3-carboxylic acid, is a heterocyclic organic compound with
the molecular formula CsH40s.[1] It consists of a furan ring substituted with a carboxylic acid
group at the 3-position. The compound and its derivatives are of interest in medicinal chemistry
and materials science. 3-furoic acid has been shown to exhibit hypolipidemic activity in
rodents, effectively lowering serum cholesterol and triglyceride levels.[2] Accurate NMR data is
crucial for the unambiguous identification and characterization of this and related compounds.

'H and **C NMR Chemical Shift Data

The chemical shifts of 3-furoic acid are highly dependent on the solvent used for analysis.
Below are the reported *H and 3C NMR chemical shifts in common deuterated solvents. The
data is compiled from various spectroscopic databases and literature sources.

Atom Numbering Convention
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To ensure clarity in the assignment of chemical shifts, the following atom numbering scheme is
used for the 3-furoic acid molecule.

Caption: Atom numbering for 3-furoic acid.

Data Tables

The following tables summarize the quantitative *H and *3C NMR chemical shift data for 3-
furoic acid in various deuterated solvents.

Table 1: *H NMR Chemical Shifts (8) in ppm

Proton CDCls DMSO-de Water (pH 7.0)[1]
H2 8.124[3] 8.314[4] 7.93

H4 6.785[3] 6.761[4] 6.67

H5 7.467[3] 7.783[4] 7.52/7.53

COOH 12.26[4] 12.0[4] Not Reported

Table 2: 13C NMR Chemical Shifts (8) in ppm

Carbon CDCI3[3]
C2 144.092
C3 118.730
C4 109.882
C5 149.131
COOH 168.771

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis.
The following provides a generalized experimental protocol for obtaining *H and 3C NMR
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spectra of 3-furoic acid, based on cited methodologies.[3][5]

Sample Preparation

Weighing: Accurately weigh approximately 10-20 mg of 3-furoic acid.

Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClIs,
DMSO-ds) in a clean, dry NMR tube. For the data acquired in CDClIs, a concentration of
100mM was used.[3]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (o
= 0.00 ppm).[5]

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.
Vortexing or gentle sonication may be applied if necessary.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance-400 or DMX-500,
is recommended.[3][5]

Tuning and Shimming: The probe should be tuned to the appropriate frequencies for *H and
13C. The magnetic field homogeneity should be optimized by shimming on the sample to
achieve sharp, symmetrical peaks.

Temperature: Spectra are typically acquired at a constant temperature, such as 298 K (25
°C), to ensure reproducibility.[3]

IH NMR Acquisition Parameters (Example):

o Spectrometer Frequency: 400 or 500 MHz[3][5]
o Pulse Angle: 30-90 degrees

o Acquisition Time: 2-4 seconds

o Relaxation Delay: 1-5 seconds
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o Number of Scans: 8-16, depending on sample concentration

e 13C NMR Acquisition Parameters (Example):

o Spectrometer Frequency: 100 or 125 MHz[3][5]

o

Pulse Program: Proton-decoupled pulse sequence

[¢]

Acquisition Time: 1-2 seconds

[e]

Relaxation Delay: 2-5 seconds

[e]

Number of Scans: 128-1024 or more, as the 13C nucleus is less sensitive.

Data Processing

o Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
(FID) to obtain the frequency-domain spectrum.

e Phasing and Baseline Correction: Manually or automatically correct the phase and baseline
of the spectrum to ensure accurate integration and peak picking.

» Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

e Analysis: Integrate the peaks in the *H spectrum to determine proton ratios and analyze the
multiplicities (singlet, doublet, etc.) and coupling constants (J-values) to deduce the
connectivity of the atoms. For 13C spectra, identify the chemical shifts of the individual carbon
atoms.

Workflow and Data Interpretation

The process of NMR analysis, from sample preparation to final structure confirmation, follows a
logical progression. The diagram below illustrates this workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 3-Furoic acid | C5H403 | CID 10268 - PubChem [pubchem.ncbi.nim.nih.gov]
o 2. 3-fE& 98% | Sigma-Aldrich [sigmaaldrich.com]

e 3. bmse000842 3-Furoic Acid at BMRB [bmrb.io]

e 4. 3-Furoic acid(488-93-7) 1H NMR spectrum [chemicalbook.com]

e 5.rsc.org [rsc.org]

« To cite this document: BenchChem. [1H and 13C NMR chemical shifts of 3-Furoic acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149116#1h-and-13c-nmr-chemical-shifts-of-3-furoic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b149116?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Furoic-acid
https://www.sigmaaldrich.com/TW/zh/product/aldrich/163392
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000842
https://www.chemicalbook.com/SpectrumEN_488-93-7_1hnmr.htm
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://www.benchchem.com/product/b149116#1h-and-13c-nmr-chemical-shifts-of-3-furoic-acid
https://www.benchchem.com/product/b149116#1h-and-13c-nmr-chemical-shifts-of-3-furoic-acid
https://www.benchchem.com/product/b149116#1h-and-13c-nmr-chemical-shifts-of-3-furoic-acid
https://www.benchchem.com/product/b149116#1h-and-13c-nmr-chemical-shifts-of-3-furoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b149116?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem
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